Glycocholic-2,2,4,4-d4 acid
Overview
Description
Glycocholic-2,2,4,4-d4 acid is a deuterium-labeled bile acid derivative. It is a stable isotope-labeled compound used in various scientific research applications. The compound is a modified form of glycocholic acid, where specific hydrogen atoms are replaced with deuterium atoms, making it useful for tracing and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycocholic-2,2,4,4-d4 acid involves the incorporation of deuterium atoms into the glycocholic acid molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure high isotopic purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to maintain the high purity and isotopic enrichment required for research applications. The compound is often produced in bulk and then purified to meet the specifications needed for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Glycocholic-2,2,4,4-d4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Glycocholic-2,2,4,4-d4 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry and other analytical techniques to study metabolic pathways and chemical reactions.
Biology: Helps in understanding the metabolism and function of bile acids in biological systems.
Medicine: Used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of bile acids.
Mechanism of Action
The mechanism of action of Glycocholic-2,2,4,4-d4 acid involves its interaction with bile acid receptors and transporters in the body. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. It primarily targets the farnesoid X receptor (FXR) and other bile acid receptors, influencing various metabolic pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Glycodeoxycholic-2,2,4,4-d4 acid
- Glycoursodeoxycholic-2,2,4,4-d4 acid
- Glycochenodeoxycholic-2,2,4,4-d4 acid
- Taurochenodeoxycholic-2,2,4,4-d4 acid
Uniqueness
Glycocholic-2,2,4,4-d4 acid is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and analytical studies. Its high isotopic purity and stability make it an invaluable tool in research, offering precise insights into the behavior and metabolism of bile acids compared to its non-labeled counterparts .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-WZQUIQSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339959 | |
Record name | Glycocholic-2,2,4,4-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201918-15-1 | |
Record name | Glycocholic-2,2,4,4-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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